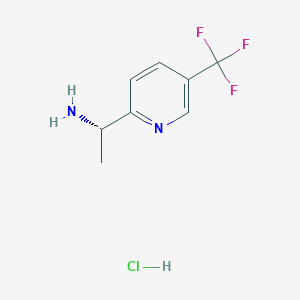

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

概要

説明

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties. The compound is often used in various scientific research applications due to its distinctive structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring substituted with a trifluoromethyl group.

Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction.

Chirality Induction: The (S)-configuration is achieved using chiral catalysts or starting materials.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

科学的研究の応用

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

類似化合物との比較

Similar Compounds

- 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride

- 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid

Uniqueness

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. The presence of the trifluoromethyl group also enhances its chemical stability and reactivity compared to similar compounds.

生物活性

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, a compound with a unique trifluoromethyl group attached to a pyridine ring, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 227.63 g/mol

- CAS Number : 1956436-92-2

The presence of both the amine and pyridine functional groups in this compound contributes to its diverse reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing the trifluoromethyl-pyridine moiety often exhibit significant biological activity. Specifically, this compound has been studied for its potential roles in various therapeutic areas:

- Antimalarial Activity : It has been evaluated for its inhibitory effects against Plasmodium falciparum and Plasmodium vivax, with promising results indicating potent activity against these malaria-causing parasites .

- Anticancer Potential : The compound has shown effects on tumor cell lines, with studies indicating that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .

- CYP Enzyme Interaction : The compound's interaction with cytochrome P450 enzymes raises considerations regarding its metabolic stability and safety profile .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- N-Alkylation of Pyridine Derivatives : This method involves the reaction of pyridine derivatives with alkyl halides under basic conditions.

- Reduction of Pyridine N-Oxides : This approach utilizes reducing agents to convert pyridine N-oxides into the corresponding amines.

Antimalarial Activity

In a study assessing the antimalarial properties of similar compounds, this compound demonstrated significant inhibitory activity against PfDHODH (dihydroorotate dehydrogenase from Plasmodium falciparum), with IC values below 0.03 μM . This suggests strong selectivity and potency compared to human DHODH.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of the compound against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine | A549 | 50 | Induces apoptosis via caspase activation |

| CA-4 | A549 | 100 | Tubulin polymerization inhibitor |

The results indicated that treatment with this compound led to an increase in apoptotic cells, as observed in flow cytometry analyses .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Study on Antimalarial Effects : In vivo studies demonstrated that derivatives similar to this compound showed efficacy in mouse models infected with malaria parasites, supporting its potential as a lead compound for antimalarial drug development .

- Anticancer Research : In vitro studies showed that the compound could inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

- Safety Profile Analysis : The interaction with CYP enzymes indicates potential metabolic concerns, which necessitate further investigation into the pharmacokinetics and safety profile of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives. For example, palladium catalysts (e.g., Pd/C) under hydrogen pressure (1–3 atm) in polar aprotic solvents like ethanol or methanol are effective. Key parameters include:

- Temperature: 50–80°C

- Reaction time: 12–24 hours

- Acidic workup (e.g., HCl) to isolate the hydrochloride salt .

- Table: Optimization Parameters

| Parameter | Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10% Pd/C | Higher loading reduces reaction time |

| Hydrogen pressure | 1–3 atm | Pressure >2 atm improves conversion |

| Solvent | Ethanol/MeOH | Ethanol favors selectivity |

Q. How can the structural identity of the compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Collect intensity data using a diffractometer (Mo-Kα radiation).

- Refine structures with SHELXL, ensuring R-factor <5% for high precision .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA) at 254 nm. Retention time and peak symmetry indicate purity .

- TGA/DSC : Monitor decomposition temperatures (TGA) and melting points (DSC) to assess thermal stability.

- pH Solubility : Measure solubility in buffers (pH 1–7) to guide formulation .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (S)-configured amine?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak IA/IB.

- Mobile phase: Hexane/isopropanol with 0.1% diethylamine.

- Compare retention times with racemic mixtures or reference standards (e.g., CAS 1391540-47-8 for analogous compounds) .

Q. What strategies are effective for resolving conflicting spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and trifluoromethyl groups.

- High-Resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm error. Use isotopic patterns to distinguish from impurities .

- Example : Discrepancies in H NMR aromatic signals can arise from solvent polarity; repeat in deuterated DMSO or CDCl3 for consistency.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of target proteins (e.g., dopamine receptors).

- Prioritize binding poses with favorable ΔG values and hydrogen bonds to the pyridine nitrogen .

- Table: Docking Parameters

| Software | Scoring Function | Key Interactions |

|---|---|---|

| AutoDock | Lamarckian GA | Pyridine H-bonding |

| Glide | XP Mode | Hydrophobic trifluoromethyl |

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to preserve the (S)-configuration.

- Monitor optical rotation ([α]D) during scale-up; deviations >5% indicate racemization .

Q. How can metabolites be identified in pharmacokinetic studies?

- Methodological Answer :

- Administer the compound in vivo (rodent models) and analyze plasma via LC-MS/MS.

- Detect phase I metabolites (e.g., hydroxylation at the pyridine ring) using fragmentation patterns (e.g., m/z shifts of +16) .

Q. Gaps in Literature

特性

IUPAC Name |

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQRQAYJADKYOZ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。